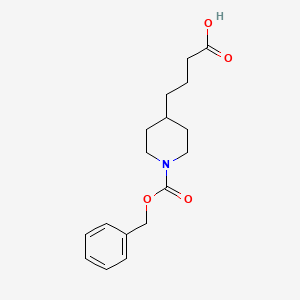

4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid

Description

4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen and a butanoic acid substituent at the 4-position of the ring. The Cbz group is widely used in organic synthesis to protect amines during multi-step reactions, as it can be removed via hydrogenolysis or catalytic hydrogenation. The butanoic acid moiety provides a carboxylic acid functional group, enabling further derivatization (e.g., esterification, amidation).

Properties

IUPAC Name |

4-(1-phenylmethoxycarbonylpiperidin-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c19-16(20)8-4-7-14-9-11-18(12-10-14)17(21)22-13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRPDNDVXWLKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573508 | |

| Record name | 4-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204139-61-7 | |

| Record name | 4-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204139-61-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis . NAD (Nicotinamide adenine dinucleotide) is a crucial coenzyme in various biological reactions, playing a vital role in energy metabolism and maintaining cell health.

Mode of Action

Given its role in the synthesis of fk866 , it can be inferred that it might interact with enzymes or substrates involved in NAD biosynthesis.

Biochemical Pathways

The compound is likely involved in the NAD biosynthesis pathway due to its role in the synthesis of FK866 , an NAD biosynthesis inhibitor . NAD is essential in redox reactions, and its depletion or reduction can have significant effects on cellular metabolism and survival.

Result of Action

Given its role in the synthesis of an nad biosynthesis inhibitor , it can be inferred that it might lead to reduced levels of NAD in cells, potentially affecting energy metabolism and other NAD-dependent processes.

Biological Activity

4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid (CAS number 204139-61-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperidine ring, a benzyloxycarbonyl group, and a butanoic acid moiety, which may influence its interactions with biological targets.

The chemical formula of this compound is C17H23NO4, with a molecular weight of approximately 305.4 g/mol. Its structure allows for various chemical reactions, particularly involving the carboxylic acid group and the benzyloxycarbonyl moiety, which can undergo hydrolysis and esterification reactions.

While the specific mechanism of action for this compound is not fully defined, preliminary studies indicate potential interactions with neurotransmitter receptors, including opioid and dopamine receptors. These interactions suggest possible applications in modulating pain pathways and addressing mood disorders.

Interaction Studies

Research has indicated that compounds containing piperidine moieties can exhibit significant biological activity. For instance, studies have shown that similar piperidine derivatives are capable of inhibiting lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. One study reported a related compound that displayed potent inhibitory activity against LSD1 with an IC50 value of 4 μM, demonstrating the relevance of structural analogs in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | C14H17NO4 | Lacks butanoic side chain; used in neuropharmacology |

| 4-(1-Boc-piperidin-4-YL)butanoic acid | C17H23NO3 | Contains tert-butoxycarbonyl group; different reactivity |

| 4-(1-CBZ-piperidin-4-YL)-butyric acid | C17H23NO3 | Similar structure; explored for neuropharmacological effects |

This table highlights how variations in functional groups can influence biological activity and applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to this compound. One notable study focused on the synthesis of a series of piperidine derivatives and their effects on cancer cell migration. The findings suggested that these compounds could inhibit cell migration in colon cancer (HCT-116) and lung cancer (A549) models, indicating their potential as therapeutic agents against metastasis .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid is C17H23NO4, with a molecular weight of approximately 305.4 g/mol. The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a butanoic acid moiety, which contributes to its unique reactivity and potential biological activities .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, derivatives of this compound have been explored for their interactions with neurotransmitter receptors, particularly opioid and dopamine receptors, which are crucial in pain modulation and mood regulation .

Neuropharmacology

Research indicates that compounds containing piperidine moieties can influence central nervous system activity. Preliminary studies suggest that this compound may exhibit analgesic effects or mood-enhancing properties due to its potential binding affinity to specific receptors . This opens avenues for developing new treatments for pain management and psychiatric disorders.

Synthetic Chemistry

The compound is utilized in multi-step organic synthesis processes to create complex molecules. Its functional groups allow for various chemical reactions such as esterification and hydrolysis, enabling the production of more lipophilic compounds that may exhibit different biological activities .

Case Study 1: Synthesis of Piperidine Derivatives

In a study focused on synthesizing piperidine derivatives, researchers utilized this compound as a starting material. The synthesis involved deprotection steps followed by functionalization to yield compounds with targeted biological activities. The resulting derivatives were tested for their efficacy in modulating neurotransmitter activity, demonstrating promising results in preclinical models .

Case Study 2: Interaction with Neurotransmitter Receptors

A series of interaction studies were conducted to evaluate the binding properties of this compound with opioid receptors. The findings indicated that certain derivatives exhibited significant binding affinity, suggesting potential applications in developing analgesics . These studies highlight the compound's relevance in neuropharmacological research.

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

a. 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)butanoic Acid (CAS 142247-38-9)

- Molecular Formula: C₁₄H₂₅NO₄

- Molecular Weight : 271.357 g/mol

- Key Differences: The tert-butoxycarbonyl (Boc) group replaces the Cbz group. Boc is acid-labile (removed under acidic conditions), whereas Cbz requires hydrogenolytic cleavage. Applications: Used as a building block in drug synthesis and organic intermediates .

| Property | 4-(1-(Cbz)piperidin-4-YL)butanoic Acid | 4-(1-Boc-piperidin-4-yl)butanoic Acid |

|---|---|---|

| Protecting Group | Benzyloxycarbonyl (Cbz) | tert-Butoxycarbonyl (Boc) |

| Cleavage Conditions | Hydrogenolysis | Acid (e.g., TFA) |

| CAS Number | Not explicitly provided | 142247-38-9 |

| Applications | Likely similar to Boc analog | Drug synthesis, organic intermediates |

Analogues with Varied Substituents

a. Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 246.30 g/mol

- Key Differences: Contains an amino group (-NH₂) at the 4-position of piperidine instead of butanoic acid.

b. Benzyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate (5h)

- Molecular Formula : C₂₄H₂₉N₃O₄

- Molecular Weight : 435.51 g/mol

- Key Differences: Replaces the butanoic acid with a piperazine ring, introducing an additional nitrogen for enhanced basicity or solubility. Applications: Demonstrated in automated organic synthesis workflows .

Piperazine-Based Analogues

a. 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic Acid (CAS 886362-32-9)

- Molecular Formula : C₁₃H₂₃N₂O₄

- Molecular Weight : 283.34 g/mol

- Key Differences :

- Piperazine ring replaces piperidine, altering electronic and steric properties.

- Boc protection instead of Cbz.

- Applications : Similar to Boc-piperidine analogs but tailored for piperazine-based drug candidates .

Preparation Methods

Reductive Amination & Cbz Protection

This method involves piperidin-4-one as the starting material. Key steps include:

- Benzyl group introduction : 1-Benzylpiperidin-4-one undergoes reductive amination using ammonia and Raney nickel catalyst under hydrogen atmosphere (3–5 bar, 50–60°C) to form 1-benzylpiperidin-4-amine.

- Cbz protection : The amine is treated with benzyl chlorocarbonate (Cbz-Cl) in tetrahydrofuran (THF) with aqueous sodium hydroxide at 0°C, yielding 1-(benzyloxycarbonyl)piperidin-4-amine.

- Side-chain elongation : A four-carbon butanoic acid chain is introduced via Michael addition or alkylation. For example, reacting the Cbz-protected piperidine with ethyl 4-bromobutanoate in dimethylformamide (DMF) using potassium carbonate, followed by hydrolysis with 2N HCl to yield the free acid.

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Reductive amination | NH₃, Raney-Ni, H₂ (50°C) | 85–90% | |

| Cbz protection | Cbz-Cl, NaOH, THF (0°C) | 78–82% | |

| Alkylation | Ethyl 4-bromobutanoate, K₂CO₃, DMF, 80°C | 65–70% |

Hydrogenolysis-Mediated Deprotection

This approach starts with a fully protected precursor:

- Intermediate synthesis : 4-(1-Benzylpiperidin-4-yl)butanoate is prepared via Pd/C-catalyzed coupling of piperidine-4-carboxylate with 4-bromobutanoic acid ester.

- Simultaneous deprotection : Hydrogenolysis (10% Pd/C, H₂, ethanol) removes both the benzyl and ester groups in one pot, directly yielding the target compound.

- Eliminates separate hydrolysis steps

- Higher overall yield (70–75%) due to reduced intermediate isolation

Solid-Phase Synthesis for Scalability

A patent-derived method optimizes large-scale production:

- Piperidine activation : 4-(Piperidin-4-yl)butanoic acid is adsorbed onto silica gel.

- Cbz coupling : Benzyl chloroformate is added incrementally in dichloromethane (DCM) with triethylamine (TEA) at 25°C.

- Workup : Filtration and recrystallization from ethanol/water (9:1) provide >99% purity.

Comparison of Methods

| Method | Strengths | Limitations | Scalability |

|---|---|---|---|

| Reductive amination | High selectivity | Multi-step purification | Pilot scale |

| Hydrogenolysis | One-pot process | Requires high-purity Pd/C | Industrial |

| Solid-phase synthesis | Minimal solvent waste | Silica gel recycling needed | Bulk batches |

Analytical Validation

- Purity : HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows ≥98.5% purity.

- Characterization : ¹H NMR (DMSO-d6): δ 7.35 (m, 5H, Cbz aromatic), 4.15 (s, 2H, CH₂Cbz), 3.45 (m, 1H, piperidine), 2.40 (t, 2H, COOH-CH₂).

Q & A

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.